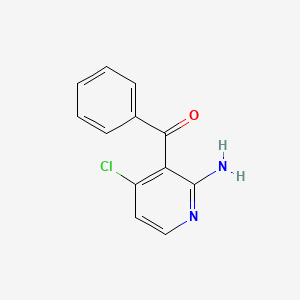

![molecular formula C30H21N3O9 B3089956 Benzoic acid, 4,4',4''-[1,3,5-benzenetriyltris(carbonylimino)]tris- CAS No. 120360-51-2](/img/structure/B3089956.png)

Benzoic acid, 4,4',4''-[1,3,5-benzenetriyltris(carbonylimino)]tris-

説明

Benzoic acid, 4,4’,4’‘-[1,3,5-benzenetriyltris(carbonylimino)]tris-, also known as 4,4’,4’'- (benzene-1,3,5-triyltris (oxy))tribenzoic acid, is a type of aromatic compound . It is mainly used as a low molecular weight semiconductor block, dendritic polymer synthesis block, metal-organic framework (MOF), and porous coordination polymer block .

Molecular Structure Analysis

The molecular formula of this compound is C30H21N3O9 . It has an average mass of 567.502 Da and a monoisotopic mass of 567.127808 Da .Physical and Chemical Properties Analysis

The melting point of this compound is 343.2 °C . Its boiling point is predicted to be 709.9±60.0 °C and its density is predicted to be 1.435±0.06 g/cm3 . The pKa value is predicted to be 3.72±0.10 .科学的研究の応用

Metal–Organic Frameworks (MOFs)

This compound has been utilized in the creation of metal–organic frameworks. For instance, it has facilitated the formation of a twofold interpenetrated 3-D metal–organic framework, showcasing a (3,4)-connected pto net topology. This was achieved using a tricarboxylic acid linked via secondary benzamide as an extended 3-connected node and a Cu paddle-wheel secondary building unit as a planar 4-connected node. Moreover, a derivative of this acid with methylated tertiary benzamide linkage in a folded geometry led to a finite Ni14 metal–organic cluster, highlighting the versatility of this compound in forming diverse MOF structures (Rajput, Kim, & Lah, 2013).

Coordination Polymers

In another research area, this compound served as a C3-symmetric ligand, self-assembling into an interesting core-rosette structure driven by intermolecular hydrogen-bonding interactions. Its reactions with Zn2+, Co2+, and Cd2+ under solvothermal conditions resulted in the formation of four new coordination polymers with intriguing structural motifs. These studies demonstrate the compound's utility in synthesizing coordination polymers with varied and complex architectures (Zhang, Wang, Xiao, Han, & Zhao, 2012).

Supramolecular Chemistry

Additionally, this benzoic acid derivative has been instrumental in supramolecular chemistry, particularly in developing metal-organic frameworks with unique magnetic properties. A study describes the synthesis and characterization of a metal-organic framework based on this ligand, which exhibited ferromagnetic exchange interactions, offering insights into the magnetic properties of such supramolecular structures (Zhou, Liu, Tai, & Zhang, 2018).

作用機序

Target of Action

It’s known that the compound can interact with various biological molecules due to its structure .

Mode of Action

It’s suggested that the compound’s free carbonyl groups contribute to a hydrophilic pore environment by fixing the incoming guest molecules via hydrogen bonding .

Biochemical Pathways

It’s known that the compound can interact with various biological molecules, potentially affecting multiple pathways .

Pharmacokinetics

Its molecular structure suggests that it may have certain pharmacokinetic properties .

Result of Action

It’s known that the compound can interact with various biological molecules, potentially leading to various cellular effects .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s free carbonyl groups contribute to a hydrophilic pore environment, which can affect its interaction with other molecules .

特性

IUPAC Name |

4-[[3,5-bis[(4-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H21N3O9/c34-25(31-22-7-1-16(2-8-22)28(37)38)19-13-20(26(35)32-23-9-3-17(4-10-23)29(39)40)15-21(14-19)27(36)33-24-11-5-18(6-12-24)30(41)42/h1-15H,(H,31,34)(H,32,35)(H,33,36)(H,37,38)(H,39,40)(H,41,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWRYUDJCZXIDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC(=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)C(=O)NC4=CC=C(C=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H21N3O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70477321 | |

| Record name | Benzoic acid, 4,4',4''-[1,3,5-benzenetriyltris(carbonylimino)]tris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120360-51-2 | |

| Record name | Benzoic acid, 4,4',4''-[1,3,5-benzenetriyltris(carbonylimino)]tris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

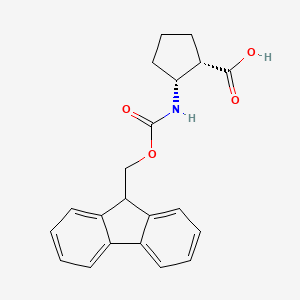

![4'-Ethynyl-[1,1'-biphenyl]-4-ol](/img/structure/B3089907.png)

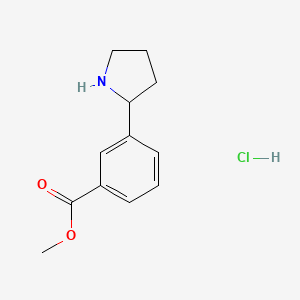

![4-[(S)-[(2R,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline](/img/structure/B3089914.png)

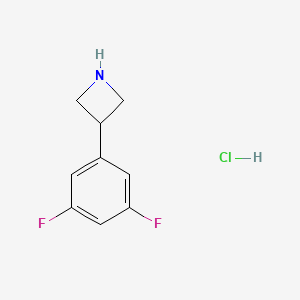

![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B3089928.png)

![methyl 2-{[(E)-phenylmethylidene]amino}propanoate](/img/structure/B3089943.png)